molecular formula C16H22N4O3 B10961993 N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide

N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide

Cat. No.: B10961993
M. Wt: 318.37 g/mol
InChI Key: LROMIYDMLNMBPV-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features an adamantyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Adamantyl Group Introduction: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction between the adamantyl-substituted pyrazole and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-3-(4-amino-1H-pyrazol-1-YL)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)propanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is unique due to the presence of the nitro group, which can impart distinct chemical and biological properties compared to its analogs. The adamantyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N-(1-adamantyl)-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C16H22N4O3/c21-15(1-2-19-10-14(9-17-19)20(22)23)18-16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,18,21)

InChI Key

LROMIYDMLNMBPV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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